

A Comprehensive Guide to Known Impurities in Vortioxetine Manufacturing

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Compound of Interest

Compound Name: Vortioxetine Impurity 19

CAS No.: 1429908-35-9

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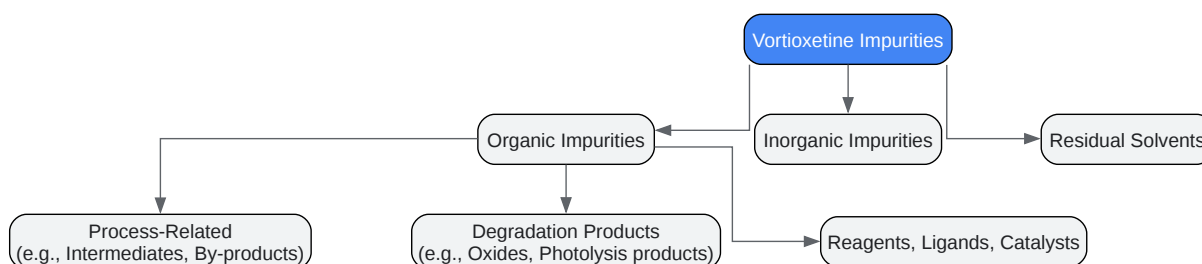
Introduction: The Imperative of Purity in Vortioxetine

Vortioxetine, marketed under trade names like Trintellix, is a multimodal antidepressant utilized for the treatment of major depressive disorder (MDD).[1][2] Its mechanism of action is complex, involving the inhibition of the serotonin (5-HT) transporter alongside modulation of several serotonin receptors.[2][3] In the landscape of pharmaceutical manufacturing, the final drug product's purity is not merely a quality metric but a cornerstone of patient safety and therapeutic efficacy. Impurities, which can be introduced at any stage—from raw material synthesis to final formulation and storage—can impact the drug's stability, bioavailability, and potentially introduce toxic or unintended pharmacological effects.[4][5]

This technical guide provides an in-depth review of the known impurities associated with the manufacturing of Vortioxetine. We will explore the origins of these impurities, from process-related byproducts to degradation products, and detail the analytical methodologies essential for their detection, characterization, and quantification. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the highest standards of quality and safety for this critical therapeutic agent.

Classification of Vortioxetine Impurities

The International Council for Harmonisation (ICH) guidelines provide a framework for classifying impurities. For Vortioxetine, these can be broadly categorized based on their origin. Understanding this classification is the first step in developing a robust control strategy.

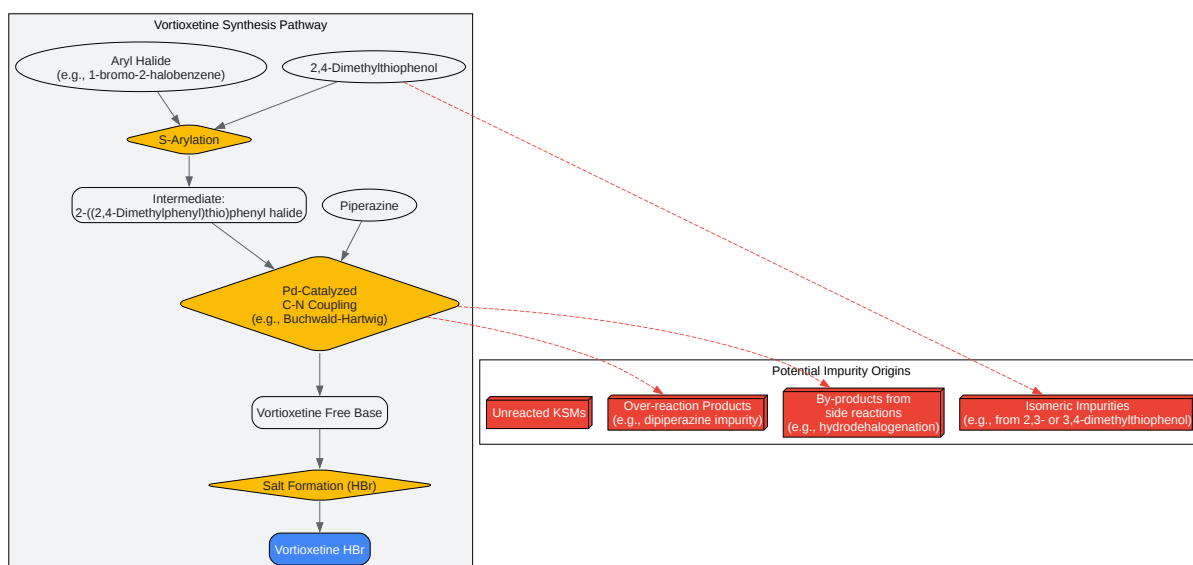


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Caption: Logical relationship of impurity classes in pharmaceutical manufacturing.

Part 1: Process-Related Impurities and Synthetic Pathway Analysis

Process-related impurities are substances that form during the synthesis of the Active Pharmaceutical Ingredient (API). Their profile is intimately linked to the chosen synthetic route. The most common commercial syntheses for Vortioxetine often involve a palladium-catalyzed coupling reaction, such as the Buchwald-Hartwig amination, to form the crucial C-N bond between the piperazine ring and the phenylthio-phenyl moiety.^[6]



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Caption: Simplified Vortioxetine synthesis showing key stages and impurity entry points.

The causality behind the formation of these impurities lies in the reaction kinetics and selectivity. For instance, the use of isomeric starting materials (e.g., 2,5-dimethylthiophenol instead of 2,4-dimethylthiophenol) will lead to structurally similar impurities that can be challenging to separate.[7] Similarly, incomplete reactions leave residual starting materials or intermediates in the final product. Side reactions, such as hydrodehalogenation of the aryl halide, can compete with the desired coupling reaction, reducing yield and introducing by-products.[6]

Table 1: Common Process-Related Impurities in Vortioxetine Synthesis

Impurity Name	Potential Origin
1-(2-((2,3-Dimethylphenyl)thio)phenyl)piperazine	Isomeric starting material (2,3-Dimethylthiophenol)[1]
1-(2-((3,4-dimethylphenyl)thio)phenyl)piperazine	Isomeric starting material (3,4-Dimethylthiophenol)[1]
1-[4-[(2,4-dimethylphenyl)thio]phenyl]-piperazine	Positional isomer formed during synthesis[8]
Vortioxetine N-Methyl Impurity	Methylation of the piperazine nitrogen[5]
Vortioxetine N-Formyl Impurity	Formylation of the piperazine nitrogen[5]
1-(2-((5-Chloro-2,4-dimethylphenyl)thio)phenyl)piperazine	Chlorinated impurity in starting material[1]
Vortioxetine dipiperazine related impurity	Dimerization or over-reaction during C-N coupling[5]
Piperazine	Unreacted starting material[9]

Part 2: Degradation Products and Stability Profile

Understanding the degradation pathways of Vortioxetine is mandated by ICH Q1A (R2) guidelines and is crucial for determining appropriate storage conditions and shelf-life. Forced degradation studies, where the drug substance is subjected to stress conditions more severe than accelerated stability testing, are used to identify potential degradation products.[10]

Studies have consistently shown that Vortioxetine is relatively stable under hydrolytic (acidic, basic, neutral) and thermal stress conditions.[11][12] However, it is susceptible to degradation under oxidative and photolytic conditions.[11][12][13][14][15]

- **Oxidative Degradation:** Exposure to oxidative agents like hydrogen peroxide leads to the formation of one major degradation product.[13][16] This is often identified as the Vortioxetine Sulfoxide impurity, where the thioether linkage is oxidized.[17]
- **Photolytic Degradation:** Under exposure to UV light, Vortioxetine degrades to form multiple products.[11][14] Forced degradation studies have identified up to six different degradation products under combined photolytic and oxidative stress.[11][12]

The formation of these degradants underscores the need for protective packaging and controlled storage conditions, particularly shielding from light and oxidative environments.

Table 2: Key Degradation Products of Vortioxetine

Degradation Condition	Major Products Identified	Reference
Oxidative (e.g., H ₂ O ₂)	Vortioxetine Sulfoxide	[17]
Photolytic (UV light)	Multiple degradation products (up to six reported)	[11][12]

Part 3: High-Risk Impurities: Genotoxic and Nitrosamine Compounds

Regulatory agencies have placed stringent controls on impurities that are potentially mutagenic or carcinogenic. For Vortioxetine, two classes are of particular concern.

Genotoxic Impurities (GTIs)

GTIs are compounds that can damage DNA and have the potential to be carcinogenic even at trace levels. In the context of Vortioxetine synthesis, certain reagents or intermediates may be classified as GTIs. For example, 2-Chloro-N-(2-Chloroethyl)ethanamine (BCEA), a building block used in some synthetic routes to construct the piperazine ring, is a potential GTI.[18][19]

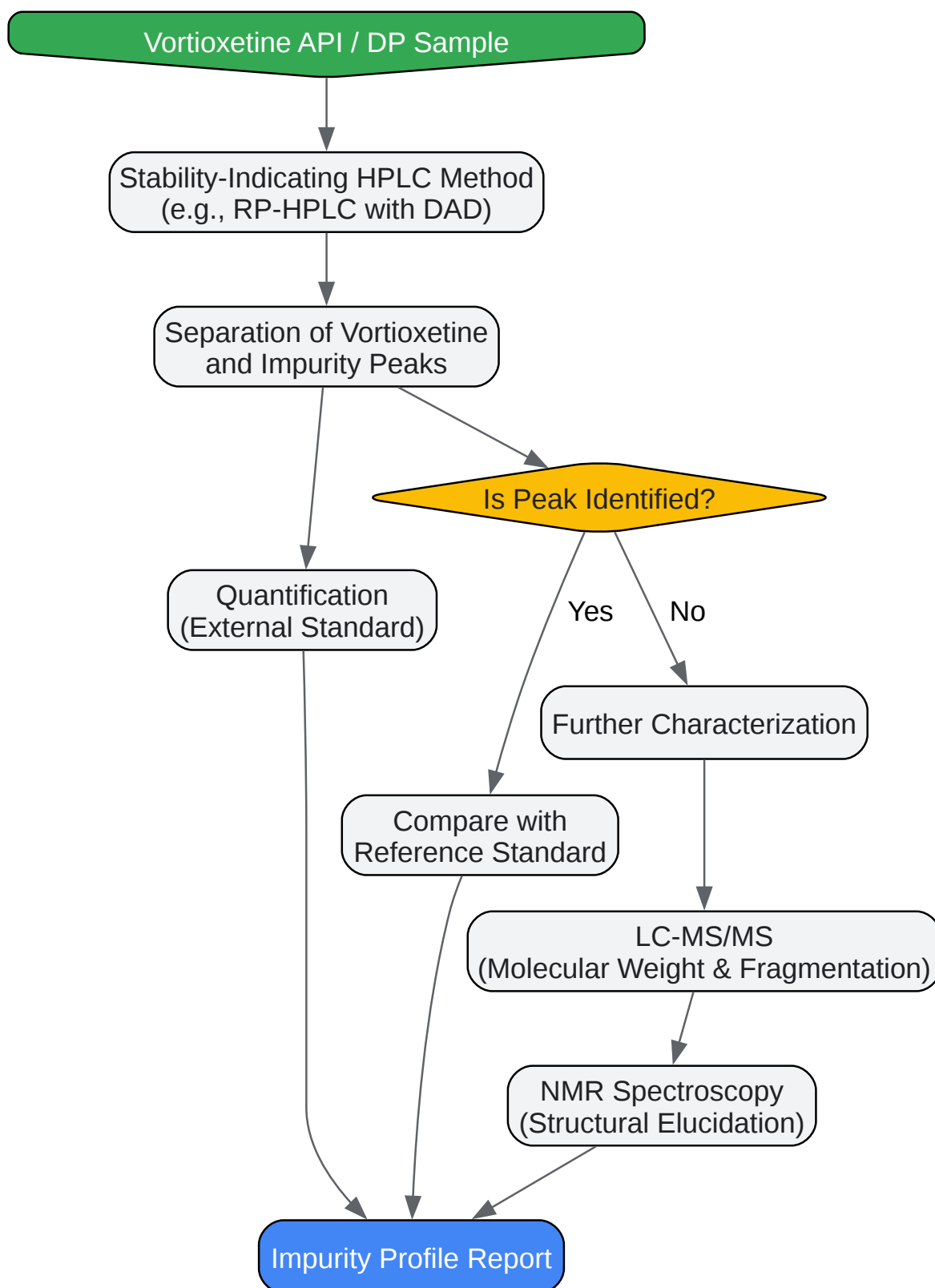
Its control requires highly sensitive analytical methods capable of quantification at the parts-per-million (ppm) level.[18][20]

Nitrosamine Impurities

The discovery of nitrosamine impurities in various drug products has led to a global regulatory focus on this class of compounds. For Vortioxetine, the secondary amine structure of the piperazine ring presents a potential for nitrosation, leading to the formation of N-Nitroso Vortioxetine.[21] The risk of its formation must be assessed throughout the manufacturing process, and if a risk is identified, highly sensitive analytical methods are required for its detection and control.[22] Specialized suppliers now offer reference standards for various nitrosamine impurities, such as N-Nitroso Vortioxetine and N-Nitroso Vortioxetine Sulfoxide, to aid in these analytical efforts.[17][21]

Part 4: Analytical Methodologies for Impurity Profiling

A self-validating system of protocols is essential for the reliable detection and quantification of Vortioxetine impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analytical framework.



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Caption: Experimental workflow for the identification and quantification of impurities.

Core Technique: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is one that can resolve the API peak from all potential impurities and degradation products. For Vortioxetine, reversed-phase (RP) HPLC methods are most common.^{[8][23]}

- Columns: C18 columns are widely used, providing good retention and separation for Vortioxetine and its related substances.^{[13][16]} Other stationary phases like Polar-RP or Phenyl-Hexyl have also been successfully employed.^{[14][20]}
- Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., acetate or formate) and an organic modifier like acetonitrile or methanol.^{[9][14]} The addition of a tailing suppressor like triethylamine or diethylamine is often necessary to achieve good peak symmetry for the basic Vortioxetine molecule.^{[13][24]}
- Detection: Diode Array Detection (DAD) is standard, with a detection wavelength typically set around 226-228 nm, which is near the absorption maximum of Vortioxetine.^{[4][13]}

For the detection of highly potent impurities like GTIs and nitrosamines, more sensitive techniques are required.

- LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry provides the selectivity and sensitivity needed to detect and quantify trace-level impurities.^{[11][22]}
- HILIC-MS: Hydrophilic Interaction Liquid Chromatography has been specifically used for the determination of the GTI 2-Chloro-N-(2-Chloroethyl)ethanamine.^[18]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative example synthesized from published methods.^{[4][9][13][14]} It must be validated for its specific application.

- Chromatographic System:

- HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD detector.
- Column: Waters Symmetry C18 (100 x 4.6 mm, 3.5 μ m) or equivalent.[23]
- Column Temperature: 40 °C.[4]
- Detection Wavelength: 226 nm.[4][14]
- Flow Rate: 1.0 mL/min.[4][13]
- Injection Volume: 10 μ L.
- Reagents and Solutions:
 - Mobile Phase A: Prepare a buffer solution (e.g., 20 mM ammonium acetate), adjust pH to 3.5 with acetic acid, and mix with acetonitrile (90:10 v/v).[4][14] Add triethylamine (e.g., 0.1% v/v).[13]
 - Mobile Phase B: Acetonitrile.[4]
 - Elution Program: Use a gradient elution for optimal separation of all impurities. (e.g., Start with 10% B, ramp to 70% B over 20 minutes, hold for 5 minutes, then return to initial conditions).
 - Diluent: Mobile Phase A or a mixture of water and acetonitrile.
- Sample Preparation:
 - Standard Solution: Accurately weigh and dissolve Vortioxetine HBr reference standard in diluent to a known concentration (e.g., 50 μ g/mL).
 - Test Solution: Prepare the Vortioxetine API or drug product sample in diluent to the same nominal concentration.
 - Impurity Stock Solutions: Prepare individual stock solutions of known impurity reference standards. Use these to prepare a spiked solution to confirm peak identification and resolution.

- Analysis and System Suitability:
 - Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
 - Inject a blank (diluent), followed by replicate injections of the standard solution.
 - Perform system suitability tests: check for theoretical plates, tailing factor for the Vortioxetine peak, and resolution between Vortioxetine and its closest eluting impurity.
 - Inject the test sample and identify impurity peaks by comparing their retention times with those from the reference standards or spiked samples.
 - Quantify impurities using the external standard method, applying appropriate relative response factors if necessary.

Conclusion

The control of impurities in Vortioxetine manufacturing is a multifaceted challenge that demands a deep understanding of its synthetic chemistry, degradation pathways, and modern analytical science. Process-related impurities are best controlled by optimizing the synthetic route and purifying intermediates. Degradation products necessitate careful control of storage and handling conditions, particularly protection from light and oxidation. High-risk impurities, such as genotoxic and nitrosamine compounds, require dedicated risk assessments and highly sensitive, specific analytical methods for their control. A robust, well-validated stability-indicating HPLC method is the cornerstone of any quality control strategy, ensuring that each batch of Vortioxetine released is pure, safe, and effective for patients suffering from major depressive disorder.

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